ZM 323881 hydrochloride

概要

説明

ZM 323881 hydrochloride is a potent and selective inhibitor of human vascular endothelial growth factor receptor 2 (VEGFR-2/KDR) activity . It selectively inhibits VEGFR-2 (IC 50 = 2 nM) over VEGFR-1 and a range of other receptor tyrosine kinases such as PDGFR β, FGFR1, EGFR and erbB2 (IC 50 > 50 μ M) .

Molecular Structure Analysis

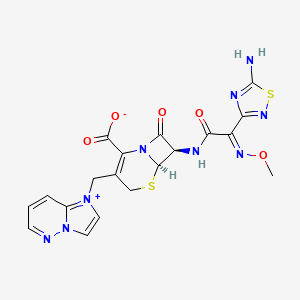

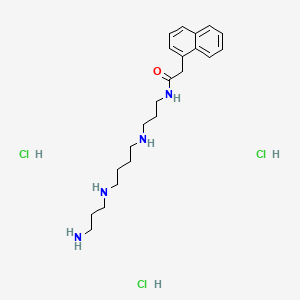

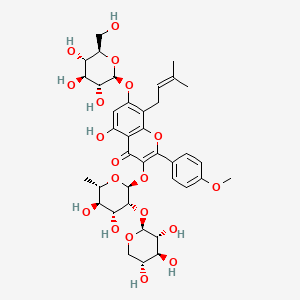

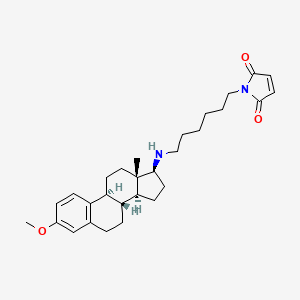

The molecular formula of ZM 323881 hydrochloride is C22H18FN3O2.HCl . The molecular weight is 411.86 . The InChI key is AVRHWGLIYGJSOD-UHFFFAOYSA-N .

Physical And Chemical Properties Analysis

ZM 323881 hydrochloride is a white to beige powder . It is soluble to 50 mM in DMSO . It should be stored desiccated at 2-8°C .

科学的研究の応用

Inhibition of VEGF-A-Induced Endothelial Cell Proliferation

ZM 323881 hydrochloride has been shown to inhibit VEGF-A-induced endothelial cell proliferation with an IC50 value of 8 nM. This property makes it a valuable tool for studying the mechanisms of angiogenesis and for developing anti-angiogenic therapies .

Blocking Efflux Function in Multidrug Resistance

This compound is capable of blocking the efflux function and altering breast cancer resistant protein (BCRP)-related multidrug resistance (MDR). This application is particularly important in cancer research, where overcoming drug resistance is a significant challenge .

Selective Inhibition of VEGFR-2

ZM 323881 hydrochloride selectively inhibits vascular endothelial growth factor receptor-2 (VEGFR-2) with an IC50 value of 2 nM. This selectivity is crucial for dissecting the role of VEGFR-2 in various physiological and pathological processes .

Research on Human Aortic Endothelial Cell Responses

The compound has been used to identify the central role of VEGFR-2 in human aortic endothelial cell responses to VEGF. This application is significant for cardiovascular research, especially in understanding the molecular basis of aortic diseases .

Potent Inhibitor of Human VEGFR-2 Activity

As a potent inhibitor, ZM 323881 hydrochloride helps in studying the signaling pathways involved in VEGFR-2 activity and its implications in diseases such as cancer and macular degeneration .

Lack of Activity Against Other Receptor Tyrosine Kinases

ZM 323881 hydrochloride shows minimal activity against other receptor tyrosine kinases such as PDGFR β, FGFR1, EGFR, and erbB2 (IC50 > 50 μM). This lack of cross-reactivity is beneficial when specificity is required in experimental setups .

These are some of the unique applications of ZM 323881 hydrochloride in scientific research. Each application provides insights into different aspects of cellular function and disease mechanisms, making it a versatile tool for researchers.

作用機序

Target of Action

ZM 323881 hydrochloride is a potent and selective inhibitor of human vascular endothelial growth factor receptor 2 (VEGFR-2/KDR) activity . It selectively inhibits VEGFR-2 with an IC50 value of less than 2 nM . VEGFR-2 is a key receptor tyrosine kinase involved in the regulation of angiogenesis, a process that is critical for the growth and metastasis of cancer cells.

Mode of Action

ZM 323881 hydrochloride interacts with its target, VEGFR-2, by binding to the tyrosine kinase domain of the receptor, thereby inhibiting its activity . This inhibition prevents the receptor from responding to its ligand, VEGF, which in turn disrupts the downstream signaling pathways that promote angiogenesis .

Biochemical Pathways

The primary biochemical pathway affected by ZM 323881 hydrochloride is the VEGF signaling pathway. By inhibiting VEGFR-2, ZM 323881 hydrochloride disrupts the activation of downstream effectors such as ERK, p38, Akt, and eNOS . These molecules are involved in promoting endothelial cell proliferation, migration, and tube formation, all of which are essential processes in angiogenesis .

Result of Action

The inhibition of VEGFR-2 by ZM 323881 hydrochloride results in the suppression of VEGF-induced endothelial cell proliferation . This leads to the inhibition of angiogenesis, thereby potentially limiting the growth and spread of cancer cells .

Safety and Hazards

ZM 323881 hydrochloride is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

Relevant Papers

There are several papers that have cited the use of ZM 323881 hydrochloride . These include studies on the role of VEGFR-2 in microcirculation and in human aortic endothelial cell responses to VEGF .

特性

IUPAC Name |

4-fluoro-2-methyl-5-[(7-phenylmethoxyquinazolin-4-yl)amino]phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18FN3O2.ClH/c1-14-9-18(23)20(11-21(14)27)26-22-17-8-7-16(10-19(17)24-13-25-22)28-12-15-5-3-2-4-6-15;/h2-11,13,27H,12H2,1H3,(H,24,25,26);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVRHWGLIYGJSOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1O)NC2=NC=NC3=C2C=CC(=C3)OCC4=CC=CC=C4)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19ClFN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ZM 323881 hydrochloride | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

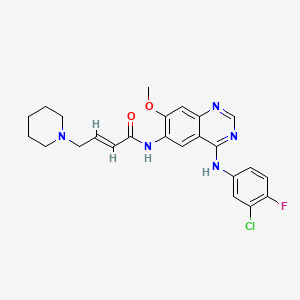

![1-(4-(4-(2-(Isopropylsulfonyl)phenylamino)-1H-pyrrolo[2,3-b]pyridin-6-ylamino)-3-methoxyphenyl)piperidin-4-ol](/img/structure/B1663578.png)

![N-[3-(6-{4-[(2S)-1,4-Dimethyl-3-oxopiperazin-2-yl]anilino}-4-methyl-5-oxo-4,5-dihydropyrazin-2-yl)-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B1663581.png)